tert-butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl ester group, a fluorine atom, and a hydroxyl group attached to the indole ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under mild conditions, often using a base like triethylamine to facilitate the esterification process.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistency and efficiency in production.
Quality Control: Implementing rigorous quality control measures to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the indole ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, carbonyl compounds, and reduced indole derivatives .
Scientific Research Applications
tert-Butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the fluorine and hydroxyl groups.
5-Fluoroindole: Contains the fluorine atom but lacks the tert-butyl ester and hydroxyl groups.
2-Hydroxyindole: Contains the hydroxyl group but lacks the fluorine and tert-butyl ester groups.
Uniqueness: tert-Butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate is unique due to the combination of the tert-butyl ester, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
tert-butyl 5-fluoro-2-hydroxyindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-13(2,3)18-12(17)15-10-5-4-9(14)6-8(10)7-11(15)16/h4-7,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINUGUJHRDJMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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